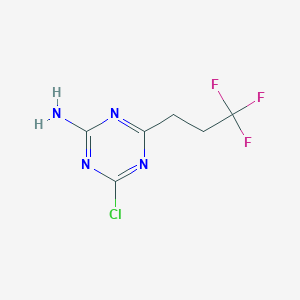
2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The compound features a hydroxy group at the 6th position and a methoxy group at the 5th position on the indazole ring, along with an acetic acid moiety at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of 2H-indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indazole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2H-indazole: The parent compound of the indazole family, lacking the hydroxy and methoxy groups.
5-methoxy-2-methyl-1H-indol-3-yl-acetic acid: A related compound with a methyl group instead of a hydroxy group.
Uniqueness
2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid is unique due to the presence of both hydroxy and methoxy groups on the indazole ring, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
1306606-54-1 |
|---|---|
Molekularformel |
C10H10N2O4 |
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
2-(6-hydroxy-5-methoxy-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O4/c1-16-9-2-5-6(3-8(9)13)11-12-7(5)4-10(14)15/h2-3,13H,4H2,1H3,(H,11,12)(H,14,15) |
InChI-Schlüssel |
HBHROXXTYUVZHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(NN=C2C=C1O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


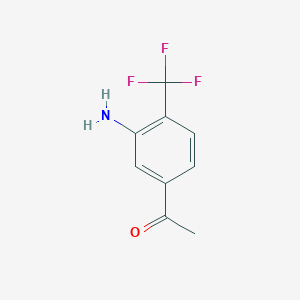
![4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162280.png)
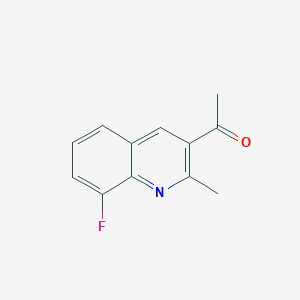
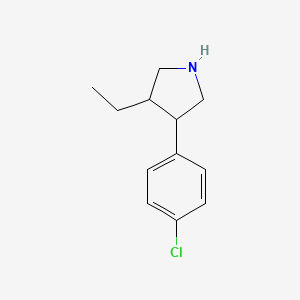

![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)

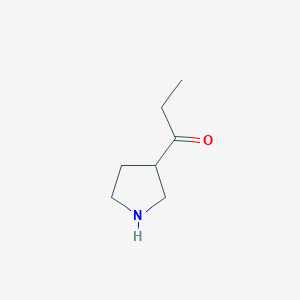
![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)

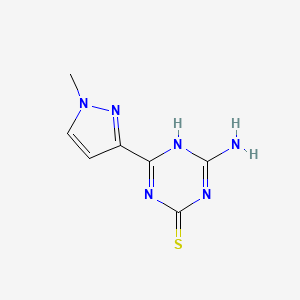
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)
![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)
